molecular formula C13H17N5O7 B12920629 methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

Cat. No.: B12920629
M. Wt: 355.30 g/mol
InChI Key: SEIFXKXPZREGGU-JJNLEZRASA-N
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Description

This compound is a modified nucleoside analogue featuring a purine base (2-amino-6-oxo-1H-purin-9-yl) attached to a stereochemically defined oxolane (tetrahydrofuran) ring. Key structural attributes include:

  • Oxolane substituents: A hydroxymethyl group (-CH₂OH) at position 5, a hydroxy group (-OH) at position 4, and a methyl oxyacetate moiety (-OCH₂COOCH₃) at position 3.
  • Stereochemistry: The 2R,3R,4R,5R configuration ensures precise spatial orientation, critical for mimicking natural nucleosides and interacting with enzymes or nucleic acids .

Properties

Molecular Formula

C13H17N5O7

Molecular Weight

355.30 g/mol

IUPAC Name

methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H17N5O7/c1-23-6(20)3-24-9-8(21)5(2-19)25-12(9)18-4-15-7-10(18)16-13(14)17-11(7)22/h4-5,8-9,12,19,21H,2-3H2,1H3,(H3,14,16,17,22)/t5-,8-,9-,12-/m1/s1

InChI Key

SEIFXKXPZREGGU-JJNLEZRASA-N

Isomeric SMILES

COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Esterification: The final step involves the esterification of the nucleoside with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the purine base.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name (Reference) Structural Features Molecular Weight (g/mol) Purity/Stability Notes Reported Applications
Target Compound Methyl oxyacetate, hydroxymethyl, hydroxy ~375.3 Not reported Hypothesized antiviral/nucleic acid targeting
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide (42) Sulfanylmethyl (-CH₂SH) replaces hydroxymethyl Not reported 68% purity Therapeutic oligonucleotides
[(2R,3R,4R,5R)-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] sulfanylphosphonate Methoxy (-OCH₃), sulfanylphosphonate ~460.4 High stereochemical purity Nucleic acid prodrug strategies
[(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate Bulky 2-methylpropanoyl esters ~521.5 96% purity, stable esters Research (patented derivatives)
[(2S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate Phosphate group (-PO₄) instead of methyl oxyacetate ~331.2 High solubility Prodrug activation in kinases

Functional Comparisons

  • Solubility and Permeability :
    • The target compound’s methyl oxyacetate may improve lipophilicity compared to phosphorylated derivatives (e.g., ), enhancing cellular uptake. However, sulfanylmethyl () or phosphate groups () increase hydrophilicity, favoring aqueous environments.
  • Metabolic Stability :
    • Ester-containing compounds (target, ) are prone to hydrolysis by esterases, whereas thiophosphate () or phosphonate () groups resist enzymatic degradation .
  • Biological Activity :
    • Phosphate derivatives () are often prodrugs requiring intracellular phosphorylation for activation, mimicking natural nucleotide triphosphates. In contrast, bulky esters () may act as steric blockers in polymerase binding .

Biological Activity

Methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of purine and is structurally related to nucleosides, which are fundamental components of nucleic acids. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₇N₅O₇
  • Molecular Weight : 355.30 g/mol
  • CAS Number : 433288-72-3

The structure features a purine base linked to a ribose-like sugar moiety, modified with a methoxyacetate group. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, double-headed nucleosides have shown efficacy against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . This suggests that the compound may possess similar antimicrobial activity due to its structural resemblance to known antimicrobial agents.

Cytotoxicity and Anticancer Potential

Research on related nucleoside analogs has revealed moderate cytostatic activity against cancer cell lines, including HeLa cells . The mechanism of action may involve the inhibition of RNA synthesis or interference with nucleotide metabolism, which are common pathways exploited by anticancer agents.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes involved in nucleotide metabolism. For example, nucleoside analogs often serve as substrates or inhibitors for kinases and phosphatases, which are critical in cellular signaling pathways. The presence of the amino group and hydroxymethyl substituents may enhance binding affinity to these enzymes.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Study Demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .
Cytotoxicity Assessment Showed moderate cytotoxic effects on HeLa cells, indicating potential as an anticancer agent .
Enzyme Interaction Analysis Proposed interactions with kinases involved in nucleotide metabolism based on structural analysis .

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